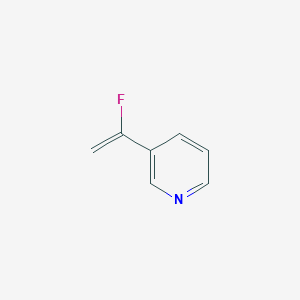

3-(1-Fluorovinyl)pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-(1-Fluorovinyl)pyridine, has been a topic of interest in recent years . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular structure of 3-(1-Fluorovinyl)pyridine is characterized by a pyridine ring with a fluorovinyl group attached. The electronic properties of pyridine change significantly upon interaction with acid sites . The band position in the UV-Vis spectrum strongly depends on the chemical environment of the hydroxyl group .Chemical Reactions Analysis

Pyridine derivatives, including 3-(1-Fluorovinyl)pyridine, have been involved in various chemical reactions. For instance, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been reported to prepare novel furo[3,4-c]pyridine-1,4-diones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(1-Fluorovinyl)pyridine can be influenced by its molecular structure. For instance, the presence of the fluorovinyl group can affect the compound’s reactivity and stability .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

3-(1-Fluorovinyl)pyridine: derivatives are significant in the agrochemical industry for the protection of crops from pests. The introduction of fluorine atoms into pyridine rings results in compounds that can effectively control a wide range of agricultural pests .

Pharmaceutical Development

In pharmaceuticals, the 3-(1-Fluorovinyl)pyridine moiety is utilized due to its unique physicochemical properties. It contributes to the stability and efficacy of pharmaceuticals, including those undergoing clinical trials for various diseases .

Material Science

The compound’s derivatives show potential in material science, particularly in the development of new materials with enhanced properties, such as increased strength or improved thermal stability .

Optoelectronic Devices

3-(1-Fluorovinyl)pyridine: is used in the synthesis of materials for optoelectronic devices. Its unique structure allows for the creation of components that exhibit desirable electronic and optical behaviors .

Sensor Technology

The compound’s derivatives are applied in sensor technology. They are used to develop sensors with high sensitivity and specificity, which are crucial in environmental monitoring and diagnostics .

Anti-Cancer Research

In the field of oncology, 3-(1-Fluorovinyl)pyridine derivatives are explored for their potential as anti-cancer agents. Their ability to interact with biological systems makes them candidates for novel cancer therapies .

Confocal Microscopy and Imaging

Derivatives of 3-(1-Fluorovinyl)pyridine are used as emitters in confocal microscopy and imaging. They provide luminescent properties that are essential for high-resolution imaging in biological research .

Chemosensors

The compound is also integral in the development of chemosensors. These are designed to detect specific ions or molecules, which is vital in chemical analysis and environmental testing .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

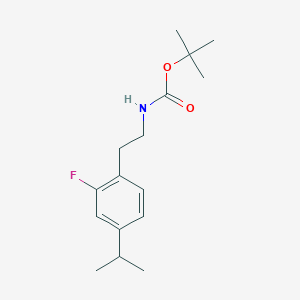

IUPAC Name |

3-(1-fluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUQOWIILINRIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CN=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Fluorovinyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)

![Methyl 2-[1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B1468221.png)

![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)